molecular formula C29H36O10 B1681481 (20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione CAS No. 53126-63-9

(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione

Cat. No.: B1681481
CAS No.: 53126-63-9
M. Wt: 544.6 g/mol
InChI Key: GTONGKBINDTWOM-QXMOYCCXSA-N
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Description

Satratoxin G is a macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. This compound is known for its potent toxicity and is often associated with “sick building syndrome” due to its presence in water-damaged buildings. Satratoxin G can cause severe health issues in humans and animals, including respiratory problems, skin irritation, and immunosuppression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of Satratoxin G is closely linked to the sporulation of Stachybotrys chartarum. The fungus is typically cultivated on potato dextrose agar (PDA) to promote toxin production. The growth conditions, such as temperature, humidity, and nutrient availability, significantly influence the yield of Satratoxin G .

Industrial Production Methods: Industrial production of Satratoxin G involves the controlled cultivation of Stachybotrys chartarum under optimal conditions to maximize toxin yield. This includes maintaining specific environmental conditions and using high-quality growth media to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Satratoxin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of Satratoxin G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of Satratoxin G depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Mechanism of Action

Satratoxin G exerts its toxic effects by inhibiting protein synthesis in cells. It binds to the ribosome and disrupts the elongation phase of protein synthesis, leading to cell death. The compound also induces oxidative stress and inflammation, contributing to its toxic effects. Molecular targets of Satratoxin G include ribosomal proteins and various signaling pathways involved in cell survival and apoptosis .

Properties

CAS No.

53126-63-9

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

IUPAC Name

(20Z,22E)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione

InChI

InChI=1S/C29H36O10/c1-16-7-9-26-14-34-23(32)22-28(39-22)10-11-35-27(17(2)30,24(28)33)8-5-4-6-21(31)38-18-13-20(37-19(26)12-16)29(15-36-29)25(18,26)3/h4-6,8,12,17-20,22,24,30,33H,7,9-11,13-15H2,1-3H3/b6-4-,8-5+

InChI Key

GTONGKBINDTWOM-QXMOYCCXSA-N

SMILES

CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C)C(C)O

Isomeric SMILES

CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(/C=C/C=C\C(=O)OC6C3(C7(CO7)C(C6)O2)C)C(C)O

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C)C(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isosatratoxin G
satratoxin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione
Reactant of Route 2
(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione
Reactant of Route 3
(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione
Reactant of Route 4
(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione
Reactant of Route 5
(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione
Reactant of Route 6
(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione

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